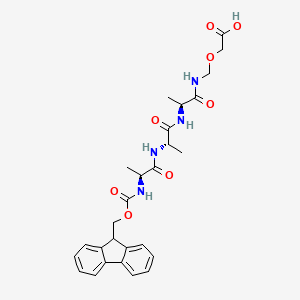
Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH is a cleavable linker used in antibody-drug conjugates (ADC). This compound is designed to link a drug to an antibody, allowing for targeted delivery of the drug to specific cells. The compound is characterized by its ability to be cleaved under certain conditions, releasing the drug at the target site .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of the remaining amino acids. Each amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the addition of the next amino acid. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Types of Reactions:
Cleavage: The primary reaction this compound undergoes is cleavage, which releases the drug from the antibody. This can be triggered by specific enzymes or changes in pH.
Substitution: The compound can also undergo substitution reactions where the Fmoc group is replaced by another functional group.
Common Reagents and Conditions:
Cleavage Reagents: Enzymes such as proteases or acidic conditions are commonly used to cleave the linker.
Substitution Reagents: Bases like piperidine are used to remove the Fmoc group during synthesis.
Major Products:
Cleavage Products: The major products of cleavage are the free drug and the antibody.
Substitution Products: The major product of substitution is the peptide with a new functional group replacing the Fmoc group.
Scientific Research Applications
Chemistry: Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH is used in the synthesis of complex peptides and proteins. Its cleavable nature makes it valuable in the study of peptide interactions and functions .
Biology: In biological research, this compound is used to create ADCs for targeted drug delivery. This allows for the study of drug effects on specific cell types and the development of targeted therapies .
Medicine: In medicine, this compound is used in the development of ADCs for cancer treatment. The targeted delivery of chemotherapeutic agents minimizes side effects and improves efficacy .
Industry: Industrially, this compound is used in the production of ADCs for pharmaceutical applications. Its use in automated peptide synthesis and purification processes ensures high-quality products .
Mechanism of Action
The mechanism of action of Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH involves its cleavage under specific conditions, releasing the drug at the target site. The molecular targets are typically cancer cells, where the drug exerts its cytotoxic effects. The pathways involved include the internalization of the ADC by the target cell, followed by cleavage of the linker and release of the drug .
Comparison with Similar Compounds
Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH (Compound IM-3): Another cleavable ADC linker with similar properties.
Fmoc-Ala-OH: Used in solid-phase peptide synthesis but lacks the cleavable linker functionality.
Uniqueness: this compound is unique due to its cleavable nature, allowing for targeted drug delivery. This sets it apart from other non-cleavable linkers and simple peptide synthesis reagents .
Properties
Molecular Formula |
C27H32N4O8 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C27H32N4O8/c1-15(24(34)28-14-38-13-23(32)33)29-25(35)16(2)30-26(36)17(3)31-27(37)39-12-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,15-17,22H,12-14H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37)(H,32,33)/t15-,16-,17-/m0/s1 |
InChI Key |
GMNNXNFNNQWLHS-ULQDDVLXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCOCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)NCOCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


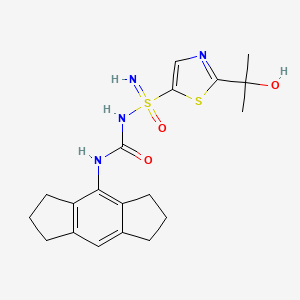
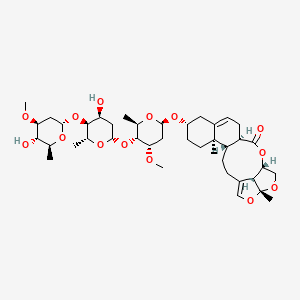
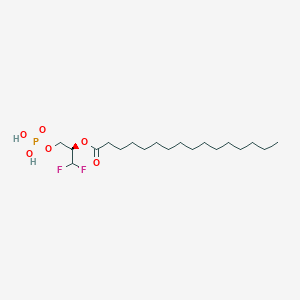
![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
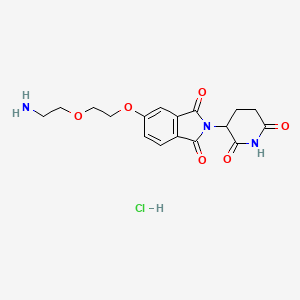
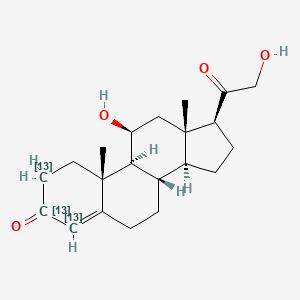
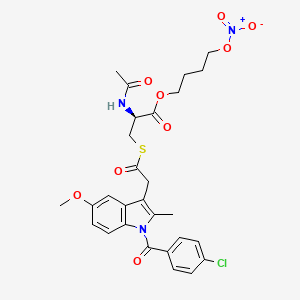
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)

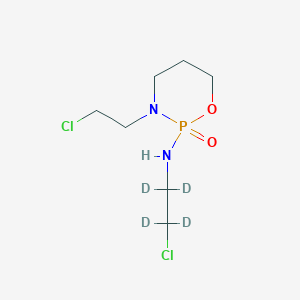
![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
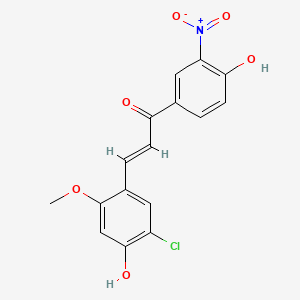
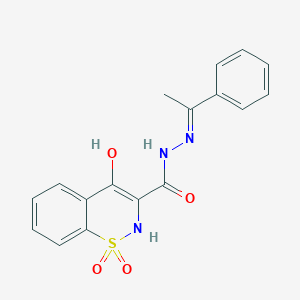
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
